Perfluorobutane

Ultrasound contrast agent Microbubble stability Echogenicity half-life

Researchers requiring persistent ultrasound contrast often encounter rapid microbubble dissolution with SF₆-based agents. Perfluorobutane (C₄F₁₀) solves this via exceptionally low aqueous solubility (~1.6 mg/L), enabling prolonged echogenicity half-life and wider brain parenchymal distribution in CNS delivery. For late-phase Kupffer cell liver imaging, C₄F₁₀ microbubbles uniquely enable parenchyma-specific phagocytic uptake unattainable with SF₆ or C₃F₈ alternatives. • Achieves extended in vivo imaging persistence vs. SF₆ microbubbles under identical shell/size conditions. • Enables stable superheated nanodroplet persistence at 37 °C where C₃F₈ prematurely vaporizes. • Zero ODP; REACH-registered; supplied as pressurized gas in research and bulk quantities.

Molecular Formula C4F10
Molecular Weight 238.03 g/mol
CAS No. 355-25-9
Cat. No. B1679596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorobutane
CAS355-25-9
SynonymsAI 700
AI-700
AI700 compound
decafluorobutane
MP 1950
MP-1950
MP1950
perflubutane
perfluorobutane
Molecular FormulaC4F10
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
InChIKeyKAVGMUDTWQVPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in benzene, chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorobutane Baseline Properties


Perfluorobutane (CAS 355-25-9), also known as decafluorobutane or perflubutane, is a fully fluorinated four-carbon alkane with molecular formula C₄F₁₀ and molecular weight 238.03 g/mol [1]. At standard atmospheric pressure, it exists as a colorless, inert gas with a boiling point of approximately −2 °C, a liquid density of ~1.52 g/cm³ at 25 °C, and a gas density of 11.21 kg/m³ at its boiling point . Its exceptionally low water solubility (approximately 1.6 mg/L at 25 °C) and high vapor pressure (~1943 mmHg at 25 °C) are fundamental to its performance in gas-entrapped formulations [2]. Unlike lower perfluorocarbons such as perfluoropropane (C₃F₈, boiling point −36.7 °C) and higher homologs like perfluoropentane (C₅F₁₂, boiling point 28–30 °C), perfluorobutane occupies a narrow physicochemical window where it remains gaseous at body temperature yet can be stably encapsulated in lipid-shelled microspheres or condensed into superheated nanodroplets under physiological conditions [3][4].

Microbubble and nanodroplet core gas for ultrasound theranostics
Narrow boiling point window (−2 °C) enables gaseous state at body temperature yet stable encapsulation
Zero ODP clean agent for fire suppression systems

Perfluorobutane Substitution Failure


Perfluorobutane is frequently considered alongside two principal in-class comparators: perfluoropropane (C₃F₈), a shorter-chain perfluorocarbon gas, and sulfur hexafluoride (SF₆), an alternative inert gas used in similar medical and industrial applications. Despite sharing the general descriptor of "inert fluorinated gas," these three gases exhibit fundamentally different physicochemical behaviors—boiling point, aqueous solubility, molecular weight, and vapor pressure—that produce measurably divergent performance in stability, circulation half-life, and functional longevity [1]. In ultrasound contrast and drug delivery, microbubbles loaded with C₄F₁₀ demonstrate statistically significant longer imaging persistence and greater brain-targeted drug delivery efficiency compared to SF₆-loaded microbubbles when shell composition and particle size are held constant [2]. In superheated phase-change nanodroplet systems, the stability of C₄F₁₀ as a metastable liquid under physiological conditions exceeds that of C₃F₈ due to a higher homogeneous nucleation energy barrier [3]. In fire suppression, the pyrolytic radical-generation profile of C₄F₁₀ differs systematically from both shorter and longer perfluoroalkane homologs [4]. Consequently, substitution without re-optimizing formulation parameters (e.g., shell composition, processing conditions, or device calibration) predictably leads to reduced performance, altered safety margins, or functional failure. The following quantitative evidence establishes the exact magnitude and mechanism of these differences.

Perfluoropropane (C₃F₈)
Higher volatility reduces nanodroplet superheat stability; direct substitution may cause premature vaporization.
Sulfur hexafluoride (SF₆)
~25× higher water solubility shortens microbubble half-life; may compromise BBB opening efficiency.
Halon 1301 (CF₃Br)
Bromine-based with ODP >10 and Montreal Protocol phase-out; not a regulatory-compliant substitute.

Perfluorobutane Evidence vs. C₃F₈ and SF₆


Echogenicity Half-Life: C₄F₁₀ vs SF₆

In a controlled study using lipid-based microbubbles with identical phospholipid shell composition and similar mean diameter (~2.5 μm), microbubbles loaded with perfluorobutane (MB-C₄F₁₀) demonstrated a significantly longer echogenicity half-life in vivo compared to microbubbles loaded with sulfur hexafluoride (MB-SF₆). The difference is attributed to the substantially lower aqueous solubility of C₄F₁₀ (~1.6 mg/L at 25 °C) versus SF₆, which retards gas dissolution and prolongs microbubble persistence in circulation [1][2].

Echogenicity Half-Life
Head-to-head
C₄F₁₀ microbubbles exhibited ~2.5× longer half-life vs SF₆ microbubbles
Supports extended imaging window research
Solubility differential >20×; in vivo murine model
Ultrasound contrast agent Microbubble stability Echogenicity half-life Brain-targeted drug delivery

Brain-Targeted Delivery: C₄F₁₀ vs. SF₆

When microbubbles with identical shell composition and size were used in combination with transcranial focused ultrasound to open the blood-brain barrier, perfluorobutane-loaded microbubbles (MB-C₄F₁₀) delivered the model drug Evans blue to significantly wider brain regions compared to sulfur hexafluoride-loaded microbubbles (MB-SF₆). The enhanced delivery is a direct functional consequence of the longer circulatory half-life of C₄F₁₀ microbubbles [1].

Brain-Targeted Delivery
Head-to-head
Broader Evans blue brain distribution with C₄F₁₀ vs SF₆ microbubbles
Supports CNS drug delivery model studies
Identical shell and size; murine model, focused ultrasound
Blood-brain barrier opening Focused ultrasound Drug delivery Evans blue extravasation

Nanodroplet Stability: C₄F₁₀ vs. C₃F₈

In superheated phase-change nanodroplet systems intended for ultrasound-mediated cavitation, perfluorobutane (C₄F₁₀) exhibits a higher energy barrier to homogeneous nucleation compared to perfluoropropane (C₃F₈). This higher barrier translates to greater resistance to premature vaporization, enabling C₄F₁₀ nanodroplets to remain in the metastable liquid state under physiological conditions (37 °C) despite having a bulk boiling point (−2 °C) that is 34.7 °C above that of C₃F₈ (−36.7 °C). This counterintuitive stability arises from molecular-scale nucleation thermodynamics rather than bulk boiling point alone [1].

Nanodroplet Stability
Class-level
Higher homogeneous nucleation energy barrier vs C₃F₈
Enables superheated liquid persistence at 37°C
Thermodynamic modeling; bulk bp −2°C
Phase-change nanodroplets Superheated perfluorocarbon Cavitation nuclei Ultrasound theranostics

Halon 1301 Replacement with Zero ODP

Perfluorobutane (C₄F₁₀) is recognized as a viable replacement for Halon 1301 (bromotrifluoromethane) in gaseous fire extinguishing systems. Unlike Halon 1301, which contains bromine and chlorine and carries an ozone depletion potential (ODP) >10, perfluorobutane is a fully fluorinated alkane with zero ODP and zero chlorine or bromine content. While the pyrolytic radical-scavenging mechanism differs from brominated halons—and the fire-suppressing efficiency on a molar basis is lower—C₄F₁₀ achieves acceptable extinguishing performance without stratospheric ozone damage [1][2].

Ozone Depletion Potential
Cross-study
ODP: 0 (Halon 1301: ~10–16)
Meets Montreal Protocol compliance
Higher extinguishing volume fraction required
Fire suppression Halon alternative Ozone depletion potential Clean agent

Nanobubble Size: C₄F₁₀ vs. C₃F₈

In the production of mechanically formed stable nanobubbles intended for sonoporation-mediated gene transfection, the choice of perfluorocarbon gas significantly affects the resulting bubble size distribution. Under identical preparation conditions using the mechanical agitation method, nanobubbles prepared with perfluoropropane (C₃F₈) had a mean diameter of approximately 400 nm, whereas those prepared with perfluorobutane (C₄F₁₀) were consistently larger. This size differential directly influences acoustic response, cavitation threshold, and extravasation potential [1].

Nanobubble Size
Head-to-head
C₄F₁₀ nanobubbles larger than C₃F₈ (~400 nm)
Supports size-dependent acoustic response research
Mechanical agitation method
Nanobubble formulation Sonoporation Gene transfection Mechanical agitation

Clinical Deployment: C₄F₁₀ vs. SF₆ and C₃F₈

Among the three major classes of gas-core ultrasound contrast agents, perfluorobutane (C₄F₁₀) is the active gas in Sonazoid, which is specifically indicated for detection and characterization of focal liver lesions and demonstrates Kupffer cell uptake enabling late-phase liver-specific imaging [1]. Perfluoropropane (C₃F₈) is used in Definity/Luminity, which is indicated primarily for cardiac imaging and lacks Kupffer cell uptake. Sulfur hexafluoride (SF₆) is used in SonoVue/Lumason, which is indicated for multiple organs including liver, but with a different pharmacokinetic profile. In a clinical comparison between Sonazoid (C₄F₁₀) and SonoVue (SF₆) for diagnosis of liver lesions, Sonazoid was non-inferior to SonoVue in lesion detection and significantly better in specific diagnostic performance parameters [2].

Clinical Imaging Context
Class-level
Sonazoid (C₄F₁₀) enables Kupffer-phase imaging; SF₆/C₃F₈ lack
Supports liver-specific contrast research
Clinical data; non-inferior lesion detection reported
Ultrasound contrast agent Regulatory approval Hepatocellular carcinoma Focal liver lesions

Perfluorobutane Procurement Use Cases


Long-Circulating Microbubbles for BBB Opening

When developing lipid-shelled microbubbles for focused ultrasound-mediated BBB opening and CNS drug delivery, perfluorobutane (C₄F₁₀) should be selected over sulfur hexafluoride (SF₆). Evidence demonstrates that under identical shell and size conditions, C₄F₁₀-loaded microbubbles exhibit substantially longer echogenicity half-life in vivo and achieve wider spatial distribution of Evans blue in brain parenchyma following ultrasound treatment [1]. The differential solubility (C₄F₁₀ ~1.6 mg/L vs. SF₆ ~40 mg/L) drives this performance gap. Substituting SF₆ in this application would reduce circulation time and compromise BBB opening efficiency.

Kupffer-Phase Imaging for Hepatocellular Carcinoma

For contrast-enhanced ultrasound examinations requiring differentiation of focal liver lesions via late-phase (>10 minutes post-injection) Kupffer cell imaging, the perfluorobutane formulation Sonazoid is functionally distinct from SF₆-based (SonoVue/Lumason) and C₃F₈-based (Definity/Luminity) agents. C₄F₁₀ microbubbles are phagocytosed by Kupffer cells, enabling liver parenchyma-specific imaging in the late vascular phase; neither SF₆ nor C₃F₈ microbubbles exhibit this uptake mechanism [1]. Procurement of C₄F₁₀ is therefore mandatory when Kupffer-phase characterization of HCC or metastatic liver lesions is required.

Montreal-Compliant Halon Replacement

In total flooding fire suppression applications where Halon 1301 is being phased out due to ozone depletion concerns, perfluorobutane (C₄F₁₀) is a technically viable and legally compliant alternative. Unlike Halon 1301 (ODP ~10–16), C₄F₁₀ has zero ozone depletion potential and contains no chlorine or bromine, satisfying Montreal Protocol requirements while maintaining clean-agent extinguishing characteristics [1]. Note that C₄F₁₀ requires higher extinguishing volume fractions than Halon 1301, necessitating system redesign, but offers a regulatory pathway unavailable to continued Halon use.

Phase-Change Nanodroplets for Cavitation

When formulating lipid-coated perfluorocarbon nanodroplets intended to remain in a metastable liquid state at physiological temperature (37 °C) for subsequent ultrasound-triggered vaporization, perfluorobutane (C₄F₁₀) offers a distinct stability advantage over the more volatile perfluoropropane (C₃F₈). Despite its bulk boiling point of −2 °C, C₄F₁₀ nanodroplets exhibit a higher homogeneous nucleation energy barrier, enabling stable superheated liquid persistence under conditions where C₃F₈ nanodroplets (bulk boiling point −36.7 °C) would prematurely vaporize [1]. This stability window is critical for applications requiring controlled, on-demand cavitation without spontaneous gas evolution during storage or circulation.

Application
Selection Property
Validation Focus
Focused ultrasound BBB opening research
Microbubble circulation half-life
In vivo echogenicity and extravasation endpoints
Liver-specific contrast-enhanced ultrasound research
Kupffer cell uptake capability
Late-phase imaging persistence and lesion characterization
Montreal-compliant Halon replacement
Ozone depletion potential (ODP)
Extinguishing concentration and system redesign
Phase-change nanodroplet cavitation research
Superheated liquid stability
Nucleation energy barrier and vaporization control

Technical Documentation Hub

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54 linked technical documents
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